
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline is a chemical compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. This compound has attracted significant attention in scientific research due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline involves the inhibition of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline. 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline is activated and binds to the damaged DNA, recruiting other repair proteins to the site of damage. Inhibition of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline leads to the accumulation of DNA damage, which can ultimately lead to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline have been extensively studied in various preclinical models. Studies have shown that this compound is a potent inhibitor of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline and can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. Additionally, studies have shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit tumor growth in various preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline in lab experiments is its potent inhibition of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline, which makes it an ideal tool for studying the role of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline in DNA repair and cancer biology. Additionally, this compound has shown promising results in preclinical models of cancer, making it a potential candidate for further development as a cancer therapeutic.
One of the limitations of using 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline in lab experiments is its potential toxicity. PARP inhibitors have been associated with various side effects, including myelosuppression and gastrointestinal toxicity. Therefore, careful consideration should be given to the dosage and administration of this compound in lab experiments.
Orientations Futures
There are several future directions for research on 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline. One potential direction is the development of new PARP inhibitors with improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the role of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline in cancer biology and identify potential biomarkers for patient selection in clinical trials. Finally, the combination of PARP inhibitors with other DNA-damaging agents such as chemotherapy and radiation therapy should be further investigated to improve cancer treatment outcomes.
Méthodes De Synthèse
The synthesis of 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline is a multi-step process that involves the reaction of various chemical reagents. The detailed synthesis method has been described in various scientific publications, including the Journal of Organic Chemistry. The synthesis process involves the reaction of 8-fluoroquinoline-4-carboxylic acid with 4-bromo-1,1'-biphenyl, followed by the reaction of the resulting compound with sodium hydride and 2-bromoethanol. Finally, the compound is purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline has been extensively studied for its potential therapeutic applications in cancer treatment. 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline plays a crucial role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. Therefore, PARP inhibitors such as 4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline have been investigated for their ability to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
Propriétés
Numéro CAS |
124533-95-5 |
|---|---|
Nom du produit |
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline |
Formule moléculaire |
C23H18FNO |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinoline |
InChI |
InChI=1S/C23H18FNO/c24-21-8-4-7-20-22(13-15-25-23(20)21)26-16-14-17-9-11-19(12-10-17)18-5-2-1-3-6-18/h1-13,15H,14,16H2 |
Clé InChI |
MUAYCIPBNVYYSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=C4C=CC=C(C4=NC=C3)F |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=C4C=CC=C(C4=NC=C3)F |
Autres numéros CAS |
124533-95-5 |
Synonymes |
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



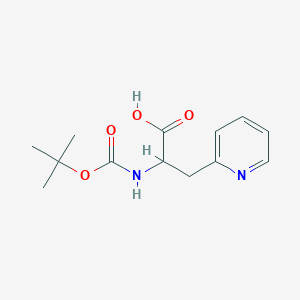
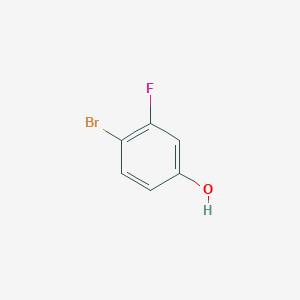

![Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI)](/img/structure/B54054.png)
![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)
![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54057.png)

![4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one](/img/structure/B54064.png)
![(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol](/img/structure/B54066.png)
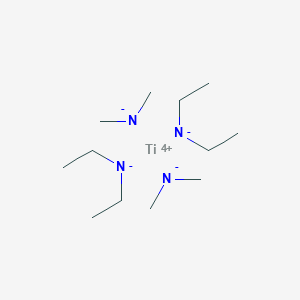
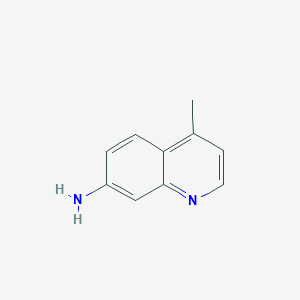
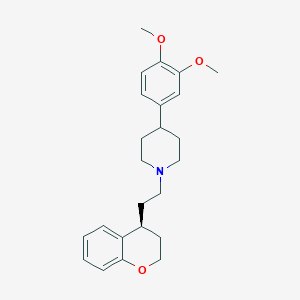
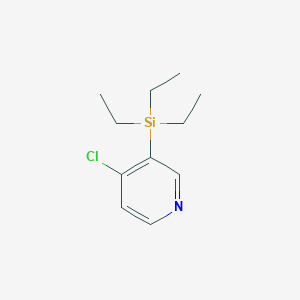
![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)